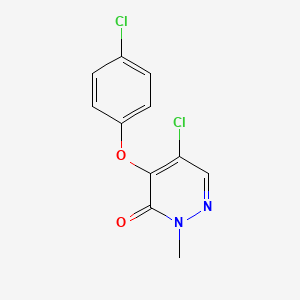

5-chloro-4-(4-chlorophenoxy)-2-methyl-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-4-(4-chlorophenoxy)-2-methyl-3(2H)-pyridazinone, commonly known as Pyridaben, is a pesticide used to control mites and other pests in crops. It belongs to the pyridazinone class of pesticides and is widely used in agriculture due to its efficacy and low toxicity to humans and animals.

Mechanism of Action

Pyridaben acts as a mitochondrial electron transport inhibitor, disrupting the production of ATP in the mitochondria of pests. This leads to a decrease in energy production and ultimately results in the death of the pest. Pyridaben has a unique binding site on the mitochondrial complex III, which makes it highly specific and effective against pests.

Biochemical and Physiological Effects

Pyridaben has low toxicity to humans and animals, but it can have some physiological effects on pests. It has been shown to cause a decrease in respiration and an increase in oxidative stress in pests, leading to cell death. Pyridaben can also affect the reproduction and development of pests, leading to a decrease in population size.

Advantages and Limitations for Lab Experiments

Pyridaben has several advantages for use in lab experiments. It is highly specific and effective against pests, making it a useful tool for studying pest physiology and behavior. It is also relatively easy to apply and has low toxicity to humans and animals, making it a safe option for lab experiments. However, Pyridaben does have some limitations. It can be expensive to produce and may not be readily available in some areas. Additionally, its efficacy can vary depending on the target pest and the environment.

Future Directions

There are several future directions for research on Pyridaben. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its environmental impact. Another area of interest is the study of Pyridaben's effects on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research on the mechanisms of resistance to Pyridaben in pests could lead to the development of new pest management strategies. Overall, Pyridaben is a valuable tool for pest management in agriculture, and further research on its properties and applications could lead to significant advancements in pest control.

Synthesis Methods

Pyridaben is synthesized through a multistep process involving the reaction of 4-chlorophenol with 2-amino-5-chloropyridine to form 5-chloro-4-(4-chlorophenoxy)-2-methylpyridine. This intermediate is then reacted with ethyl chloroformate to form 5-chloro-4-(4-chlorophenoxy)-2-methyl-3(2H)-pyridazinone, which is the final product. The synthesis method is well established and has been optimized for large-scale production.

Scientific Research Applications

Pyridaben has been extensively studied for its use as a pesticide in agriculture. It has been shown to be effective against a wide range of mites and other pests, including spider mites, rust mites, and broad mites. Pyridaben is also effective against some insect pests, such as whiteflies and thrips. Its efficacy and low toxicity make it an attractive option for integrated pest management in crops.

properties

IUPAC Name |

5-chloro-4-(4-chlorophenoxy)-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-15-11(16)10(9(13)6-14-15)17-8-4-2-7(12)3-5-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOVXDFPYVQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)Cl)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-4-(4-chlorophenoxy)-2-methyl-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B5689393.png)

![cis-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689420.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)

![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)

![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)

![1,6-dimethyl-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5689464.png)

![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)

![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)

![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)

![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)